

A Comparative Analysis of (+)-Carazolol and (-)-Carazolol Enantiomers in Functional Assays

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Compound of Interest

Compound Name: (+)-Carazolol

Cat. No.: B1625958

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A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective properties of Carazolol enantiomers at beta-adrenergic receptors.

Carazolol, a potent ligand for beta-adrenergic receptors (β -ARs), is a chiral molecule existing as two enantiomers: **(+)-Carazolol** and **(-)-Carazolol**. While often studied as a racemic mixture, the individual stereoisomers exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the functional activity of (+)- and (-)-Carazolol, supported by experimental data and detailed protocols for key functional assays. The interaction of Carazolol with β -ARs is highly stereospecific, with the (-)-enantiomer consistently demonstrating greater potency.^[1]

Quantitative Data Comparison

The functional activity of Carazolol enantiomers is primarily characterized by their binding affinity for β -adrenergic receptors and their impact on downstream signaling pathways, such as cyclic adenosine monophosphate (cAMP) production. The (-)-enantiomer is the more pharmacologically active form, exhibiting significantly higher binding affinity.

Enantiomer	Receptor Subtype	Assay Type	Parameter	Value (nM)	Cell/Tissue Source
(-)-Carazolol	β-Adrenergic (non-subtype specific)	Radioligand Binding	K_i	~0.1	Rat Brain
(+)-Carazolol	β-Adrenergic (non-subtype specific)	Radioligand Binding	K_i	>10,000	Rat Brain
Racemic Carazolol	β1-Adrenergic	Radioligand Binding	K_i	0.28	Rat Heart
Racemic Carazolol	β2-Adrenergic	Radioligand Binding	K_i	0.14	Rat Lung
Racemic Carazolol	β3-Adrenergic (human)	Radioligand Binding	K_i	2.0 ± 0.2	CHO cells
Racemic Carazolol	β3-Adrenergic (murine)	Adenylyl Cyclase Stimulation	EC_{50}	25	CHO cells

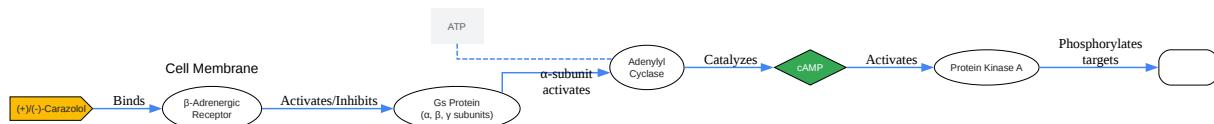
Note: Data for individual enantiomers is limited in publicly available literature. The table highlights the significant difference in binding affinity where available and includes data for the racemic mixture for context. The term "Carazolol" in many studies may refer to the racemic mixture or the more potent (-)-enantiomer.

Signaling Pathways and Experimental Workflows

The differential activity of Carazolol enantiomers can be understood through their interaction with the β-adrenergic receptor signaling pathways. At β1 and β2-adrenergic receptors, Carazolol typically acts as an inverse agonist, reducing basal Gs protein signaling and subsequent cAMP production.^{[2][3]} In contrast, at the β3-adrenergic receptor, it has been shown to act as a full agonist, stimulating adenylyl cyclase.^[4]

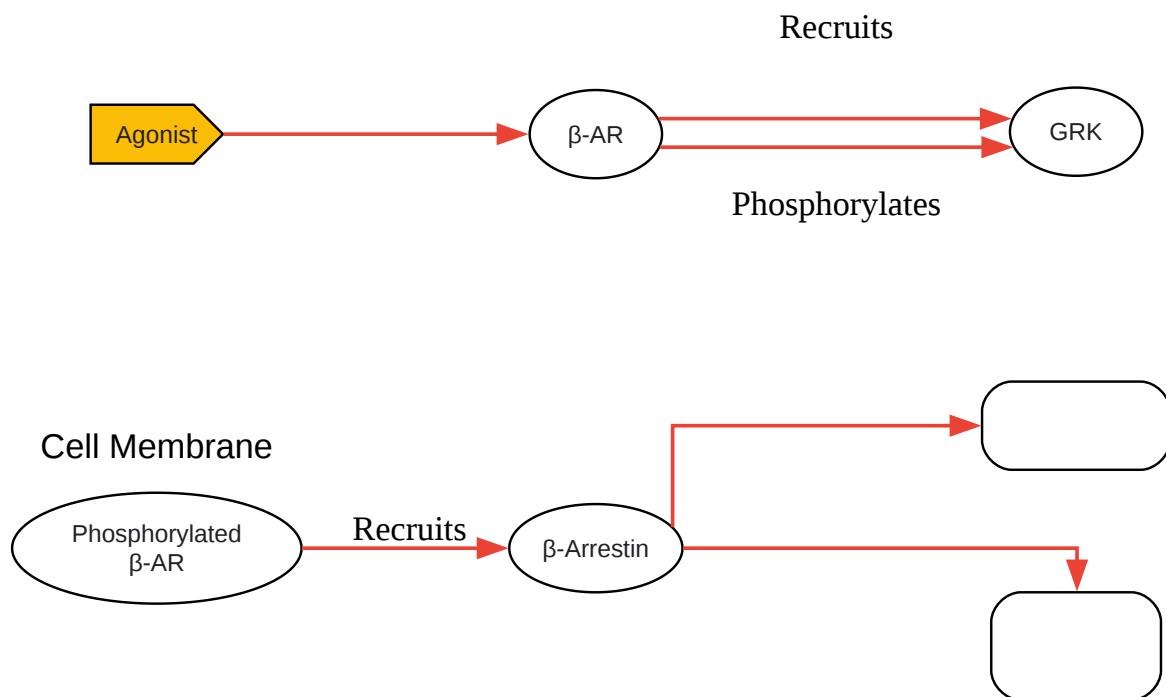
Beta-Adrenergic Receptor Signaling Pathways

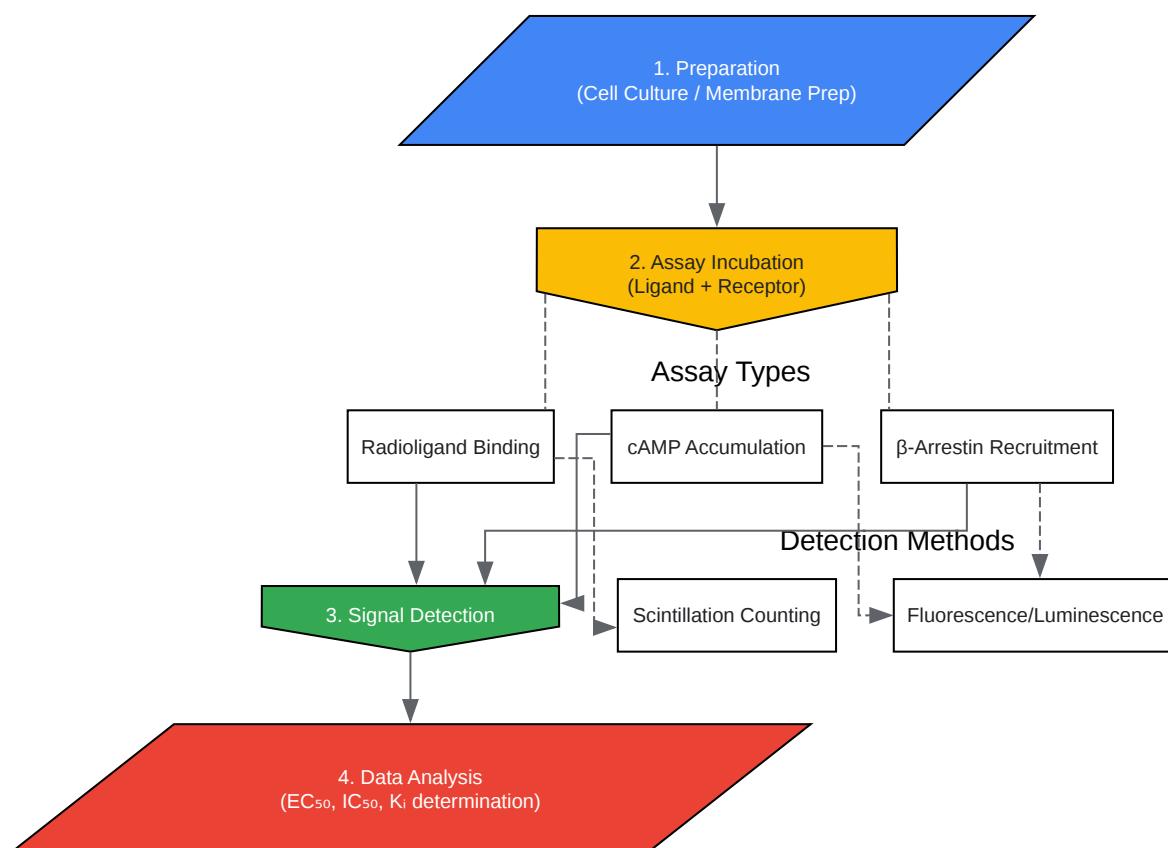
Below are diagrams illustrating the canonical Gs-protein signaling pathway and the β -arrestin pathway, which is involved in receptor desensitization and G-protein-independent signaling.



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Gs-protein signaling pathway for β -adrenergic receptors.





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